![molecular formula C6H12Cl2N2S B1396375 Methyl[(4-Methyl-1,3-thiazol-5-yl)methyl]amin Dihydrochlorid CAS No. 1332528-67-2](/img/structure/B1396375.png)

Methyl[(4-Methyl-1,3-thiazol-5-yl)methyl]amin Dihydrochlorid

Übersicht

Beschreibung

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . They are known to have diverse biological activities .

Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of an alpha-halo ketone or alpha-halo aldehyde with a thioamide . The exact method can vary depending on the specific substituents on the thiazole ring.Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . For example, the InChI code for a similar compound, N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, is 1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 .Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is 142.22 .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazol-Derivate, einschließlich Methyl[(4-Methyl-1,3-thiazol-5-yl)methyl]amin, sind für ihre antimikrobiellen Eigenschaften bekannt. Sie sind bekannt für ihre Wirksamkeit gegen eine Reihe von Bakterienstämmen, darunter Staphylococcus aureus, E. coli, P. aeruginosa und S. typhi . Diese Verbindung könnte bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden, die als Alternative zu traditionellen Antibiotika dienen könnten, insbesondere angesichts der zunehmenden Antibiotikaresistenz.

Antikrebsanwendungen

Der Thiazolring ist ein häufiges Merkmal in vielen Krebsmedikamenten, da er die Fähigkeit besitzt, mit verschiedenen biologischen Zielen zu interagieren. Methyl[(4-Methyl-1,3-thiazol-5-yl)methyl]amin-Derivate können synthetisiert und modifiziert werden, um ihre Antitumor- und zytotoxischen Aktivitäten zu verstärken . Die Forschung in diesem Bereich könnte zur Entwicklung neuer Krebstherapien mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen.

Analgetische und entzündungshemmende Anwendungen

Verbindungen, die den Thiazol-Rest enthalten, haben signifikante analgetische und entzündungshemmende Aktivitäten gezeigt . Methyl[(4-Methyl-1,3-thiazol-5-yl)methyl]amin-Dihydrochlorid könnte in die Entwicklung neuer Schmerzmittel integriert werden, die eine Alternative zu Opioiden und nichtsteroidalen Antirheumatika (NSAR) bieten, möglicherweise mit weniger Nebenwirkungen.

Antivirale Forschung

Thiazol-Derivate wurden auf ihre antiviralen Eigenschaften untersucht, insbesondere gegen HIV und andere Viren . Methyl[(4-Methyl-1,3-thiazol-5-yl)methyl]amin-Dihydrochlorid könnte ein wichtiger Bestandteil bei der Synthese neuer antiviraler Medikamente sein, die zur Behandlung von Virusinfektionen beitragen könnten.

Neuroprotektive Eigenschaften

Das neuroprotektive Potenzial von Thiazol-Verbindungen ist ein weiterer vielversprechender Forschungsbereich. Diese Verbindungen können eine Rolle bei der Synthese von Neurotransmittern spielen und haben Auswirkungen auf die Behandlung neurodegenerativer Erkrankungen . Methyl[(4-Methyl-1,3-thiazol-5-yl)methyl]amin-Dihydrochlorid könnte verwendet werden, um Medikamente zu entwickeln, die Nervengewebe schützen und die kognitiven Funktionen verbessern.

Antidiabetische Aktivität

Thiazol-Derivate wurden mit antidiabetischer Aktivität in Verbindung gebracht, was einen neuen Weg für die Behandlung von Diabetes eröffnet . Die fragliche Verbindung könnte auf ihr Potenzial untersucht werden, den Blutzuckerspiegel zu regulieren und eine neue Strategie zur Behandlung von Diabetes zu bieten.

Antioxidative Wirkungen

Die antioxidativen Eigenschaften von Thiazol-Derivaten machen sie zu Kandidaten für die Bekämpfung oxidativer Stress-bedingter Erkrankungen . Methyl[(4-Methyl-1,3-thiazol-5-yl)methyl]amin-Dihydrochlorid könnte bei der Entwicklung von Nahrungsergänzungsmitteln oder Medikamenten eingesetzt werden, die darauf abzielen, oxidativen Schaden in Zellen zu reduzieren.

Hepatoprotektive Anwendungen

Thiazol-Verbindungen haben hepatoprotektive Aktivitäten gezeigt, was ihren Einsatz bei der Behandlung von Lebererkrankungen nahelegt . Die Forschung zu Methyl[(4-Methyl-1,3-thiazol-5-yl)methyl]amin-Dihydrochlorid könnte zu neuen Therapien führen, die zum Schutz und zur Regeneration von Lebergewebe beitragen.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Biochemical Pathways

Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.

Result of Action

Given the reported analgesic and anti-inflammatory activities of certain thiazole derivatives , it is possible that this compound may have similar effects.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. For example, the SDS for a similar compound, N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, indicates that it is dangerous and can cause skin irritation, serious eye damage, and respiratory irritation .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, thiazoles are known to interact with neurotransmitters such as acetylcholine, influencing nervous system functions . The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules.

Cellular Effects

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the activation of specific signaling pathways and the regulation of genes involved in cell cycle control and apoptosis.

Molecular Mechanism

The molecular mechanism of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves several key interactions at the molecular level. It binds to biomolecules such as DNA and enzymes, leading to enzyme inhibition or activation. For instance, thiazole derivatives can inhibit topoisomerase II, resulting in DNA damage and cell death . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to these compounds can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, toxic or adverse effects may be observed. For example, thiazole derivatives have been reported to cause cytotoxicity and organ damage at high concentrations . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, thiazole derivatives may be transported across cell membranes by specific transporters or accumulate in certain tissues due to binding to cellular components . These interactions can affect the compound’s localization and concentration within different cellular compartments.

Subcellular Localization

The subcellular localization of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and nuclear proteins . This localization is crucial for their role in modulating gene expression and cellular processes.

Eigenschaften

IUPAC Name |

N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNGEKKNFIAQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CNC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

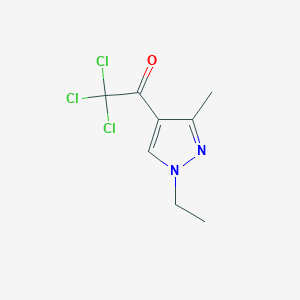

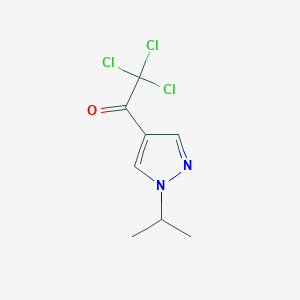

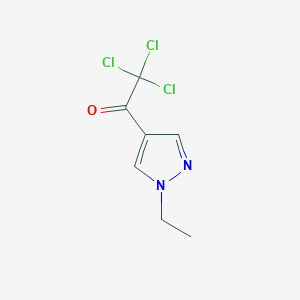

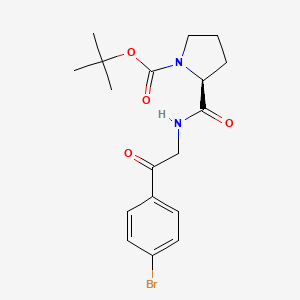

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396296.png)

![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)

![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)

![2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide](/img/structure/B1396308.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)